ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate
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Overview
Description
Ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.299 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse pharmacological properties and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
Ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate can be compared with other similar compounds, such as:
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate: Similar structure but with an isobutoxy group instead of an isopropoxy group.
Methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates: These compounds have a methyl group instead of an ethyl group and different alkoxycarbonyl groups.
Methyl 5-carbamoyl-1H-benzimidazole-2-carbamates: These compounds have a carbamoyl group instead of an ethyl carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
882864-97-3 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl N-(6-propan-2-yloxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O3/c1-4-18-13(17)16-12-14-10-6-5-9(19-8(2)3)7-11(10)15-12/h5-8H,4H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
RPMANRRILJNZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC(C)C |
Origin of Product |
United States |
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